3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea
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Overview
Description
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea is an organic compound with the molecular formula C11H13ClN2O2 It is characterized by the presence of a chloroacetyl group and a dimethylphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2,4-dimethylphenyl isocyanate+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the chloroacetyl group can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives.
Hydrolysis: 2,4-dimethylphenylurea and chloroacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.
Scientific Research Applications
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The chloroacetyl group is particularly reactive and can form adducts with nucleophilic amino acid residues such as cysteine and lysine.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroacetyl)-1-phenylurea: Lacks the dimethyl groups on the phenyl ring.
3-(2-Bromoacetyl)-1-(2,4-dimethylphenyl)urea: Contains a bromoacetyl group instead of a chloroacetyl group.
3-(2-Chloroacetyl)-1-(4-methylphenyl)urea: Has a single methyl group on the phenyl ring.
Uniqueness
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea is unique due to the presence of both chloroacetyl and dimethylphenyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(8(2)5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUGDDTVXVWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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